REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[N:14][CH:13]=1)#[N:2].[H-].[Na+]>CN(C=O)C.C(OCC)(=O)C>[N:14]1[CH:15]=[CH:16][CH:17]=[C:12]([C:11]2[NH:10][C:5]3[C:4]([C:3]=2[C:1]#[N:2])=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:13]=1 |f:1.2|
|
Name
|
N-(2-cyanomethyl-phenyl)-nicotinamide
|
Quantity
|
0.095 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=C(C=CC=C1)NC(C1=CN=CC=C1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled down
|
Type
|
WASH
|
Details
|
washed with 1M aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The combined washings are back-extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel flash chromatography (dichloromethane-methanol, 99:1 to 19:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1NC2=CC=CC=C2C1C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |